N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a cyanomethyl group, a cyclopentyl group, and a 4-methylpiperazin-1-ylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(chloromethyl)benzonitrile with 4-methylpiperazine under nucleophilic substitution conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other suitable organometallic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other research applications.
Biological Activity
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C18H26N4O. The compound features a cyanomethyl group, a cyclopentyl moiety, and a piperazine derivative, which contribute to its biological properties. The structural configuration suggests potential interactions with various biological targets, particularly enzymes involved in cellular processes.
Research indicates that this compound may act as an inhibitor of specific enzymes , such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles, affecting cell proliferation and survival. Such mechanisms are crucial in the context of cancer therapy and other diseases where gene regulation plays a significant role.
Synthesis and Characterization
The synthesis of this compound involves several key steps that optimize yield and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound. The detailed synthetic pathway includes:
- Reagents : Specific reagents are chosen based on their reactivity with the functional groups present in the compound.
- Conditions : Temperature, pressure, and solvent choice are critical for successful synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, biochemical assays have shown that this compound can effectively inhibit HDACs, leading to increased acetylation levels in histones, which is associated with enhanced transcriptional activity.
Enzyme Target | IC50 Value (µM) | Effect |
---|---|---|
HDAC1 | 0.5 | Significant Inhibition |
HDAC2 | 0.7 | Moderate Inhibition |
GlyT-1 | 1.2 | Selective Inhibition |
Case Studies
A notable study focused on the therapeutic potential of similar compounds in treating various cancers. For example, compounds structurally related to this compound have shown promise in preclinical models for breast cancer treatment by modulating pathways associated with cell death and proliferation.
A recent investigation into the pharmacokinetics and safety profile of related benzamide derivatives indicated that modifications to the piperazine moiety can enhance selectivity and reduce off-target effects, paving the way for more effective therapeutic agents.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNFWWMSVMOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.